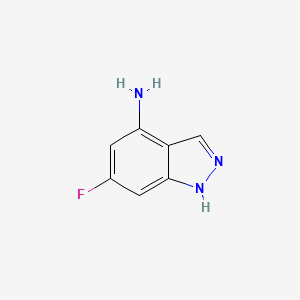

6-Fluoro-1H-indazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACABEBHSYBESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646217 | |

| Record name | 6-Fluoro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-16-1 | |

| Record name | 6-Fluoro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Fluoro-1H-indazol-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 6-Fluoro-1H-indazol-4-amine, a valuable heterocyclic amine in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a logical and efficient two-step synthetic route extrapolated from established methodologies for structurally analogous compounds. The proposed synthesis starts from the commercially available 2-Fluoro-5-nitrobenzonitrile.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step sequence:

-

Indazole Ring Formation: Cyclization of 2-Fluoro-5-nitrobenzonitrile with hydrazine to yield 6-Fluoro-4-nitro-1H-indazole.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the target amine, this compound.

This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations, as evidenced by similar reactions in the literature.

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected yields for the proposed synthetic pathway. The data is derived from analogous transformations reported for similar substrates.

Table 1: Synthesis of 6-Fluoro-4-nitro-1H-indazole

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Analogous Yield (%) |

| 1 | 2-Fluoro-5-nitrobenzonitrile | Hydrazine hydrate | Ethanol or 2-Propanol | 80-90 (Reflux) | 4-6 | ~85-95 |

Table 2: Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Analogous Yield (%) |

| 2 | 6-Fluoro-4-nitro-1H-indazole | Iron powder, Acetic acid | Acetic acid | 110 | 1.5 | ~80-90 |

Experimental Protocols

This section provides detailed experimental methodologies for the two key steps in the proposed synthesis of this compound.

Step 1: Synthesis of 6-Fluoro-4-nitro-1H-indazole

This procedure is adapted from the synthesis of 6-bromo-4-nitro-1H-indazole.[1]

Materials and Reagents:

-

2-Fluoro-5-nitrobenzonitrile

-

Hydrazine hydrate (80% in water)

-

Ethanol or 2-Propanol

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-Fluoro-5-nitrobenzonitrile (1.0 eq) in ethanol or 2-propanol (approximately 10 mL per mmol of starting material).

-

To this solution, add hydrazine hydrate (4.0 - 10.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol, followed by water, to remove any residual hydrazine.

-

Dry the solid under vacuum to obtain crude 6-Fluoro-4-nitro-1H-indazole, which is often of sufficient purity for the subsequent step.

Step 2: Synthesis of this compound

This protocol is based on the general method for the reduction of 4-nitroindazoles.[2]

Materials and Reagents:

-

6-Fluoro-4-nitro-1H-indazole

-

Iron powder

-

Glacial Acetic Acid

-

Deionized Water

-

Sodium bicarbonate or other suitable base for neutralization

-

Ethyl acetate or other suitable organic solvent for extraction

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

-

Heating mantle

-

Celite or diatomaceous earth for filtration

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-neck round-bottom flask, prepare a suspension of iron powder (approximately 5.0 eq) in glacial acetic acid (20 mL).

-

Heat the suspension to 110°C with vigorous stirring.

-

Dissolve 6-Fluoro-4-nitro-1H-indazole (1.0 eq) in a separate portion of glacial acetic acid (20 mL).

-

Add the solution of the nitroindazole dropwise to the heated iron suspension over a period of 30 minutes, maintaining the internal temperature at 110°C.

-

After the addition is complete, continue stirring the reaction mixture at 110°C for approximately 1.5 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the acetic acid and ethyl acetate.

-

Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with additional portions of ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the proposed synthetic pathway.

References

6-Fluoro-1H-indazol-4-amine: A Technical Overview of a Novel Research Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-indazol-4-amine (CAS No. 885520-16-1) is a fluorinated derivative of the indazole heterocyclic system. Compounds within the indazole class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include potential applications as anti-inflammatory and anti-cancer agents.[1][2][3] The introduction of a fluorine atom can enhance metabolic stability and lipophilicity, key pharmacokinetic properties in drug design.[1] This document provides a summary of the available chemical identity information for this compound and outlines general experimental methodologies and workflows relevant to the synthesis and characterization of related indazole derivatives.

Please Note: Detailed experimental data, including specific chemical properties, spectroscopic analyses, and established biological pathways for this compound, are not extensively available in the public domain. The information presented herein is based on data for structurally related compounds and general chemical principles.

Chemical Identity and Properties

Limited specific data is available for this compound. The fundamental identifiers and molecular properties are summarized below. For context, predicted properties for the related isomer, 4-Fluoro-1H-indazol-6-amine, are included to provide an estimation of the physicochemical space this class of compounds occupies.

| Property | This compound | 4-Fluoro-1H-indazol-6-amine (for comparison) |

| CAS Number | 885520-16-1[4] | 885520-07-0[5][6][7] |

| Molecular Formula | C₇H₆FN₃[4] | C₇H₆FN₃[5][7] |

| Molecular Weight | 151.14 g/mol [4] | 151.141 g/mol [7] |

| Synonyms | 4-AMINO-6-FLUOROINDAZOLE[4] | 6-AMINO-4-FLUOROINDAZOLE[5][6] |

| Predicted Density | Not Available | 1.5 ± 0.1 g/cm³[7] |

| Predicted Boiling Point | Not Available | 383.1 ± 22.0 °C at 760 mmHg[7] |

| Predicted Flash Point | Not Available | 185.5 ± 22.3 °C[7] |

| Predicted LogP | Not Available | 0.99[7] |

| Topological Polar Surface Area (TPSA) | Not Available | 54.70 Ų[5] |

Synthesis and Characterization: A General Approach

While a specific, validated synthesis protocol for this compound is not publicly documented, the synthesis of substituted indazoles typically follows established organic chemistry routes. These methods often involve the cyclization of appropriately substituted benzene precursors.

Potential Synthetic Pathways

Common strategies for constructing the indazole core include:

-

Reductive Cyclization: A widely used method involves the reductive cyclization of o-nitrobenzylamines or related precursors.

-

From Substituted Benzonitriles: The reaction of substituted o-fluorobenzonitriles or o-chlorobenzonitriles with hydrazine is a common and effective route to form 3-aminoindazoles.[2][8][9]

-

From Aldehyde Hydrazones: Intramolecular C-H amination reactions of aldehyde hydrazones, often catalyzed by transition metals like palladium, can yield the indazole ring system.[10]

A plausible, though hypothetical, synthesis workflow for a fluoro-amino-indazole derivative based on these general principles is visualized below.

References

- 1. CAS 709046-14-0: 6-Fluoro-1H-indazol-5-amine | CymitQuimica [cymitquimica.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. 6-AMINO-4-FLUOROINDAZOLE | 885520-07-0 [amp.chemicalbook.com]

- 7. 4-Fluoro-1H-indazol-6-amine | CAS#:885520-07-0 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Analysis of 6-Fluoro-1H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 6-Fluoro-1H-indazol-4-amine. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this document outlines the standard methodologies for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, predicted spectroscopic data is presented to serve as a reference for researchers working on the synthesis and characterization of this and related compounds. This guide also includes a generalized experimental workflow for the spectroscopic analysis of a newly synthesized chemical entity.

Introduction

This compound is a fluorinated derivative of the indazole scaffold, a bicyclic heterocyclic system that is a prominent feature in many biologically active compounds and approved pharmaceuticals. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. The amino group provides a key synthetic handle for further functionalization. Accurate spectroscopic characterization is a critical and mandatory step in the synthesis and development of such novel compounds, ensuring structural integrity and purity.

Predicted Spectroscopic Data

In the absence of experimental spectra, the following data has been predicted based on established principles of spectroscopy and computational models. These predictions are intended to guide the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.5 | br s | 1H | N1-H |

| ~7.5 | d | 1H | Ar-H (H7) |

| ~6.8 | d | 1H | Ar-H (H5) |

| ~5.0 | br s | 2H | NH₂ |

| ~8.0 | s | 1H | Ar-H (H3) |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~158 (d, ¹JCF ≈ 240 Hz) | C 6-F |

| ~145 | C 7a |

| ~140 | C 4-NH₂ |

| ~135 | C 3a |

| ~130 | C 3 |

| ~115 (d, ²JCF ≈ 25 Hz) | C 5 |

| ~100 (d, ²JCF ≈ 20 Hz) | C 7 |

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). 'd' denotes a doublet, and 'br s' denotes a broad singlet.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (amine) |

| 3200 - 3000 | Broad | N-H stretch (indazole) |

| 1620 - 1580 | Strong | C=C stretch (aromatic) |

| 1550 - 1450 | Medium | N-H bend (amine) |

| 1250 - 1150 | Strong | C-F stretch |

| 1200 - 1100 | Medium | C-N stretch |

Mass Spectrometry (MS)

Predicted Mass Spectral Data

| Ion | m/z (calculated) |

| [M+H]⁺ | 152.0620 |

| [M]⁺˙ | 151.0542 |

Note: m/z values are for the most abundant isotopes.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

-

Use a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a standard one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure. Correlate the ¹H and ¹³C data, potentially with the aid of 2D NMR experiments (e.g., HSQC, HMBC), to make full structural assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

-

Solid State (KBr pellet): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonia may be added to promote ionization.

-

Instrumentation: Utilize a mass spectrometer, commonly coupled to a chromatographic system (e.g., LC-MS or GC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

-

Data Acquisition:

-

Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like the target compound and can be run in positive or negative ion mode.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis: Determine the m/z of the molecular ion peak ([M]⁺˙ or [M+H]⁺). The accurate mass measurement from HRMS can be used to determine the elemental composition of the molecule, which serves as a powerful confirmation of the chemical formula. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides researchers with the necessary information to obtain and interpret this data. The provided predicted NMR, IR, and MS data serve as a valuable reference for the structural confirmation of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectroscopic data, which is fundamental for the advancement of research and development in medicinal chemistry and materials science.

In-depth Technical Guide: Crystal Structure of an Indazole Derivative

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for the specifically requested compound, 6-Fluoro-1H-indazol-4-amine, is not publicly available in crystallographic databases or the scientific literature. To fulfill the requirements of this guide, a comprehensive analysis of a structurally related compound with a published crystal structure, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide , is provided as a representative example of a substituted indazole.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The substitution pattern on the indazole ring system plays a critical role in modulating the pharmacological profile of these molecules. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This technical guide provides a detailed overview of the crystal structure and crystallographic data for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. The methodologies for its synthesis, crystallization, and structural determination are also presented.

Crystallographic Data

The crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄ClN₃O₄S |

| Formula Weight | 379.81 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.9664 (6) Å |

| b | 6.4300 (3) Å |

| c | 19.6155 (9) Å |

| α | 90° |

| β | 107.227 (1)° |

| γ | 90° |

| Unit Cell Volume | 1682.52 (13) ų |

| Z | 4 |

| Temperature | 296 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.499 Mg/m³ |

| R-factor (R1) | 0.042 |

| wR2 | 0.130 |

| CCDC Number | 1434410 |

Molecular and Crystal Structure Insights

The molecular structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide reveals that the indazole ring system is essentially planar.[1] The dihedral angle between the indazole moiety and the 4-methoxy-substituted benzene ring is 74.99 (9)°.[1] In the crystal lattice, molecules form inversion dimers through intermolecular N—H···O and C—H···O hydrogen bonds.[1] This hydrogen bonding network is a key feature of the crystal packing.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and crystallization of the title compound.

Synthesis of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide

The synthesis is a multi-step process involving the reduction of a nitroindazole precursor followed by sulfonylation and acetylation.

-

Reduction of 3-chloro-6-nitroindazole: A mixture of 3-chloro-6-nitroindazole (1.22 mmol) and anhydrous tin(II) chloride (SnCl₂, 6.1 mmol) in absolute ethanol (25 ml) is heated at 333 K for 4 hours.[1]

-

Work-up and Isolation of the Amine: After the reaction is complete, the solution is cooled. The pH is adjusted to 7-8 with a 5% aqueous solution of potassium bicarbonate. The resulting amine is extracted with ethyl acetate. The organic layer is washed with brine and dried over magnesium sulfate. The solvent is then removed under vacuum.[1]

-

Sulfonylation: The crude amine is immediately dissolved in pyridine (5 ml) and reacted with 4-methoxybenzenesulfonyl chloride (1.25 mmol) at room temperature for 24 hours.[1]

-

Purification: The reaction mixture is concentrated in vacuo, and the residue is purified by flash chromatography using an ethyl acetate:hexane (1:9) eluent.[1]

-

Acetylation: The final step to obtain the title compound involves acetylation, the specifics of which for this exact compound are part of the broader synthetic context for indazole derivatives.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization from acetone. The yield of the purified product was 64%, with a melting point of 388 K.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis, purification, and crystallographic analysis of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.

Potential Biological Screening Pathway

Given that indazole-sulfonamide derivatives have shown potential as antiproliferative agents, the following diagram outlines a logical workflow for the initial biological screening of such a compound.[1]

References

Solubility Profile of 6-Fluoro-1H-indazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6-Fluoro-1H-indazol-4-amine, a key intermediate in pharmaceutical research and development. Due to the limited availability of public quantitative data, this document focuses on providing a framework for solubility determination. It includes qualitative solubility information, detailed experimental protocols for quantitative solubility assessment, and the strategic importance of solubility in the drug discovery pipeline. This guide is intended to be a valuable resource for researchers working with this and structurally related compounds.

Introduction

This compound is a heterocyclic amine that serves as a critical building block in the synthesis of various biologically active molecules. Its structural features, including the indazole core, a fluorine atom, and an amino group, contribute to its unique physicochemical properties, which are of significant interest in medicinal chemistry. Solubility is a fundamental characteristic that profoundly influences a compound's utility in drug discovery, affecting everything from reaction conditions and purification to formulation and bioavailability. An in-depth understanding of the solubility of this compound in a range of organic solvents is therefore essential for its effective application.

Solubility Data for this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. However, qualitative descriptions of its solubility can be inferred from its use in various synthetic procedures documented in patent literature.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Source/Context |

| Dimethylformamide (DMF) | Soluble | Mentioned as a reaction solvent in patent literature, suggesting sufficient solubility for chemical transformations. |

| Acetonitrile | Likely Soluble | Used in the synthesis of related bromo-fluoro-methylaniline precursors, indicating potential utility as a solvent. |

| Toluene | Likely Soluble | Employed in the synthesis of related indazole derivatives. |

| Methanol | Likely Soluble | Used in the workup and purification of related indazole compounds. |

| Ethyl Acetate | Likely Soluble | Utilized for extraction in the synthesis of related compounds. |

Note: The information in this table is derived from procedural descriptions in synthetic chemistry literature and does not represent quantitatively determined solubility values.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound. These protocols are based on established practices in the pharmaceutical industry for kinetic and thermodynamic solubility assessment.[1][2][3][4][5]

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with an excess of the solid compound.[5][6][7]

Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at a given temperature under equilibrium conditions.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, toluene)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare stock solutions of this compound of known concentrations for the HPLC calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. Ensure there is undissolved solid material at the bottom of the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L using the concentration obtained from the HPLC analysis and the dilution factor.

Kinetic Solubility Assay (High-Throughput Method)

This assay measures the solubility of a compound that is first dissolved in a strong organic solvent (like DMSO) and then diluted into the aqueous or organic solvent of interest. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.[2][3][4]

Objective: To rapidly assess the solubility of this compound from a DMSO stock solution in various organic solvents.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader with UV-Vis or nephelometric detection capabilities

-

Plate shaker

Procedure:

-

Plate Preparation: Add a small volume of the DMSO stock solution of this compound to the wells of a 96-well plate.

-

Solvent Addition: Add the selected organic solvent to each well to achieve the desired final compound concentration.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Detection:

-

Nephelometry: Measure the light scattering caused by any precipitate formed. Higher scattering indicates lower solubility.

-

UV-Vis Spectroscopy: After centrifugation of the plate to pellet any precipitate, measure the absorbance of the supernatant at the compound's λmax. The concentration is determined by comparison to a standard curve.

-

-

Data Analysis: Determine the solubility limit as the concentration at which precipitation is first observed.

Visualization of Solubility Assessment in Drug Discovery

The following diagrams illustrate the logical workflow of solubility assessment and its central role in the early stages of drug discovery.

Caption: Solubility Assessment Workflow in Drug Discovery.

Caption: Experimental Workflow for Thermodynamic Solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, its importance in medicinal chemistry necessitates a clear path for its determination. The qualitative information gathered, combined with the detailed experimental protocols provided in this guide, offers researchers a robust framework to assess the solubility of this compound. Understanding and quantifying the solubility of this compound is a critical step in unlocking its full potential in the development of novel therapeutics. The provided workflows also highlight the integral role of solubility assessment in the broader context of drug discovery and development.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. enamine.net [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

Stability of 6-Fluoro-1H-indazol-4-amine Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the stability of 6-Fluoro-1H-indazol-4-amine under various pH conditions. As a crucial step in the drug development process, understanding the degradation profile of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and shelf-life. While specific experimental stability data for this compound is not extensively available in public literature, this document outlines the principles, experimental protocols, and potential degradation pathways based on the chemical nature of the molecule and regulatory guidelines for forced degradation studies. This guide is intended to equip researchers with the necessary information to design and execute robust stability studies.

Introduction: The Importance of Stability Assessment

The chemical stability of an API is a critical quality attribute that influences its purity, potency, and safety.[1] Forced degradation studies, or stress testing, are essential components of the drug development lifecycle.[2][3] These studies involve subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][3] The insights gained are invaluable for developing stable formulations, selecting appropriate storage conditions, and establishing a validated stability-indicating analytical method.[1][2]

This compound, a fluorinated aminoindazole derivative, possesses structural motifs common in pharmacologically active compounds. The indazole core is a bioisostere of indole and is present in numerous therapeutic agents.[4] The presence of an aromatic amine and a fluorine atom can significantly influence the molecule's physicochemical properties, including its stability. A thorough understanding of its behavior under acidic and basic stress is therefore a prerequisite for its advancement as a drug candidate.

Predicted Stability Profile of this compound

Based on the functional groups present in this compound, a preliminary assessment of its stability can be made:

-

Indazole Ring: The indazole ring system is aromatic and generally stable.[4][5] However, under harsh acidic or basic conditions, the pyrazole portion of the ring could be susceptible to cleavage, although this typically requires extreme conditions. The 1H-indazole tautomer is known to be the more thermodynamically stable form.[4][5]

-

Fluorine Substituent: The carbon-fluorine bond is very strong, and the fluorine atom is generally not labile under typical hydrolytic conditions. Its electron-withdrawing nature can influence the reactivity of the aromatic ring.

Overall, this compound is predicted to have moderate to good stability. Degradation, if it occurs under stressed acidic or basic hydrolytic conditions, is most likely to involve the amine functionality or potentially the indazole ring under more forceful conditions.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized methodologies based on the International Council for Harmonisation (ICH) guidelines for conducting forced degradation studies.[2][3] Researchers should adapt these protocols based on the specific properties of this compound and the analytical techniques employed. The goal is to achieve 5-20% degradation of the API to ensure that the analytical method is challenged and potential degradants are formed at detectable levels.[9]

General Setup

-

API Concentration: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent with water) at a known concentration (e.g., 1 mg/mL).

-

Control Sample: A solution of the API in the same solvent, protected from light and stored at a controlled, non-stressful temperature (e.g., 5°C), should be prepared and analyzed alongside the stressed samples.

-

Blank Solutions: For each stress condition, a blank solution containing the stress agent in the reaction solvent without the API should be prepared and subjected to the same conditions.

-

Analysis: A validated stability-indicating HPLC or UPLC method is typically used to separate the parent drug from its degradation products.[2]

Acid Hydrolysis

-

Add a known volume of the API stock solution to a volumetric flask.

-

Add an equal volume of an acidic solution (e.g., 0.1 N HCl or 1 N HCl).

-

Dilute to the final volume with the solvent.

-

Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of a base (e.g., 0.1 N NaOH or 1 N NaOH).

-

Dilute the neutralized sample to a suitable concentration for analysis.

Basic Hydrolysis

-

Add a known volume of the API stock solution to a volumetric flask.

-

Add an equal volume of a basic solution (e.g., 0.1 N NaOH or 1 N NaOH).

-

Dilute to the final volume with the solvent.

-

Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period.

-

At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of an acid (e.g., 0.1 N HCl or 1 N HCl).

-

Dilute the neutralized sample to a suitable concentration for analysis.

Oxidative Degradation

-

Add a known volume of the API stock solution to a volumetric flask.

-

Add a volume of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Store the solution at room temperature or slightly elevated temperature, protected from light, for a specified period.

-

At each time point, withdraw an aliquot and analyze directly or after appropriate dilution.

Thermal Degradation (Solid State)

-

Place a known amount of solid this compound in a vial.

-

Expose the solid to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a defined period.

-

At each time point, dissolve a portion of the solid in a suitable solvent and analyze.

Photostability

-

Expose a solution of the API and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light with aluminum foil.

-

Analyze the exposed and control samples at the end of the exposure period.

Data Presentation

As no specific quantitative data for this compound is available, the following table serves as a template for organizing and presenting the results from the forced degradation studies described above.

| Stress Condition | Time (hours) | Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradants | Peak Area (%) of Major Degradant |

| Control | 24 | RT | 100.0 | 0.0 | 0 | - |

| 0.1 N HCl | 8 | 80 | 92.5 | 7.5 | 2 | 4.8 (at RRT 1.2) |

| 24 | 80 | 85.1 | 14.9 | 3 | 9.3 (at RRT 1.2) | |

| 0.1 N NaOH | 8 | 80 | 98.2 | 1.8 | 1 | 1.1 (at RRT 0.8) |

| 24 | 80 | 95.6 | 4.4 | 1 | 3.2 (at RRT 0.8) | |

| 3% H₂O₂ | 24 | RT | 90.3 | 9.7 | 4 | 5.1 (at RRT 1.5) |

| Heat (Solid) | 48 | 80 | 99.5 | 0.5 | 0 | - |

| Photolytic (Solution) | - | - | 96.8 | 3.2 | 2 | 2.1 (at RRT 1.3) |

| This table contains illustrative data. RRT = Relative Retention Time. |

Visualizations: Workflows and Potential Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies.

Caption: General workflow for forced degradation studies.

Potential Degradation Pathways

This diagram outlines hypothetical degradation pathways for this compound under acidic and basic conditions based on fundamental organic chemistry principles.

Caption: Hypothetical degradation pathways under stress.

Conclusion

References

- 1. biomedres.us [biomedres.us]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pnrjournal.com [pnrjournal.com]

Theoretical Calculations on 6-Fluoro-1H-indazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Fluoro-1H-indazol-4-amine is a fluorinated derivative of the indazole scaffold, a privileged structure in drug discovery. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. Theoretical calculations offer a powerful, cost-effective approach to investigate the impact of such substitutions on the molecule's geometry, electronic structure, and reactivity. This guide details the application of quantum chemical calculations to elucidate these properties.

Computational Methodology

The primary method for theoretical calculations on molecules of this nature is Density Functional Theory (DFT). DFT provides a good balance between computational cost and accuracy for predicting molecular properties. Common approaches found in the literature for similar indazole derivatives involve the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2][3] The choice of basis set is also critical, with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) being frequently employed to account for polarization and diffuse functions, which are important for describing anions and weak interactions.[1][2][3]

All calculations would typically be performed using a computational chemistry software package such as Gaussian, ORCA, or Spartan. The general workflow for such a computational investigation is depicted below.

Data Presentation

Clear and structured presentation of quantitative data is essential for comparison and interpretation. The following tables provide examples of how theoretical data for this compound could be organized.

Optimized Geometrical Parameters

The optimized geometry provides the most stable conformation of the molecule. Key bond lengths, bond angles, and dihedral angles should be tabulated.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C4-N(amine) | 1.375 | |

| C6-F | 1.352 | |

| N1-N2 | 1.368 | |

| C7-N2 | 1.321 | |

| Bond Angles (°) | ||

| C3-C4-N(amine) | 121.5 | |

| C5-C6-F | 119.8 | |

| N1-N2-C7 | 110.2 | |

| Dihedral Angles (°) | ||

| H-N(amine)-C4-C5 | 180.0 | |

| F-C6-C7-N2 | 0.0 |

Note: The values in this table are illustrative and not from actual calculations on this compound.

Vibrational Frequencies

Vibrational frequency calculations are performed to confirm that the optimized geometry is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups (Illustrative Data)

| Functional Group | Mode | Calculated Frequency (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | 3450 |

| Asymmetric Stretch | 3550 | |

| N-H (indazole) | Stretch | 3400 |

| C-F | Stretch | 1250 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

Note: The values in this table are illustrative and not from actual calculations on this compound.

Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability.

Table 3: Calculated Electronic Properties (Illustrative Data)

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Note: The values in this table are illustrative and not from actual calculations on this compound.

Experimental Protocols

The following outlines a detailed computational protocol for the theoretical investigation of this compound, based on methodologies applied to similar molecules.[1][2][3]

4.1. Geometry Optimization and Frequency Calculations

-

Initial Structure: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method: Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Optimization Algorithm: The optimization is carried out in the gas phase without any symmetry constraints, using a tight convergence criterion.

-

Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm the stationary point as a true minimum on the potential energy surface (i.e., no imaginary frequencies).

4.2. Electronic Structure Analysis

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The HOMO-LUMO energy gap is then calculated.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, indicating potential sites for electrophilic and nucleophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

4.3. Spectroscopic Properties Simulation

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to predict the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic absorption spectra, including excitation energies and oscillator strengths.

Conclusion

Theoretical calculations provide invaluable insights into the structural and electronic properties of this compound, which are essential for its potential applications in drug development. This guide has outlined the standard computational methodologies, data presentation formats, and detailed protocols for such an investigation. By applying these methods, researchers can gain a deeper understanding of the molecule's behavior at a quantum mechanical level, thereby facilitating the design of novel and more effective indazole-based therapeutic agents.

References

Discovery of Novel Fluorinated Indazole Amines: A Technical Guide for Drug Development Professionals

Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The strategic incorporation of fluorine atoms into the indazole ring system has emerged as a powerful tool to enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and cell permeability. This technical guide provides an in-depth overview of the discovery of novel fluorinated indazole amines, with a focus on their synthesis, biological activity as kinase inhibitors, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activity of representative fluorinated indazole amines against key protein kinases and cancer cell lines.

Table 1: Inhibitory Activity of Fluorinated Indazole Amines against Protein Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| FGFR Inhibitors | |||

| Compound 7n | FGFR1 | 15.0 | [1] |

| Compound 7r | FGFR1 | 2.9 | [1] |

| Compound 9d | FGFR1 | 15.0 | [2] |

| Compound 9u | FGFR1 | 3.3 | [2] |

| VEGFR Inhibitors | |||

| Compound 30 | VEGFR-2 | 1.24 | [3] |

| ROCK Inhibitors | |||

| Compound 52 (6-fluoro) | ROCK1 | 14 | [4] |

| Compound 51 (4-fluoro) | ROCK1 | 2500 | [4] |

| Other Kinases | |||

| Compound 44g | Syk | 4 | [4] |

| Compound C05 | PLK4 | < 0.1 | [5] |

Table 2: Anti-proliferative Activity of Fluorinated Indazole Amines in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | EC50/IC50 (µM) | Reference |

| Compound 7n | KG-1 | Acute Myelogenous Leukemia | 0.642 | [1] |

| Compound 7r | KG-1 | Acute Myelogenous Leukemia | 0.0405 | [1] |

| Compound 9u | SNU-16 | Gastric Cancer | 0.468 | [2] |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [6] |

| Compound 6o | A549 | Lung Cancer | 6.73 | [7] |

| Compound C05 | IMR-32 | Neuroblastoma | 0.948 | [5] |

| Compound C05 | MCF-7 | Breast Cancer | 0.979 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of a representative fluorinated indazole amine and key biological assays are provided below.

Synthesis of 5-bromo-1H-indazol-3-amine

This protocol describes the initial step in the synthesis of many substituted indazole amines.[6]

Reagents and Conditions:

-

5-bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (80%)

-

Reflux, 20 minutes

Procedure:

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent, add hydrazine hydrate (80%).

-

Heat the reaction mixture to reflux for 20 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 5-bromo-1H-indazol-3-amine, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the desired product (Typical yield: 88%).[6]

Further functionalization can be achieved through subsequent reactions such as Suzuki coupling and acylation.[6]

Kinase Inhibition Assay (Generic)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against a target kinase.

Materials:

-

Kinase of interest

-

Substrate peptide/protein

-

ATP

-

Test compounds (fluorinated indazole amines)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the test compound solutions or vehicle control.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the kinase reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6][7]

Materials:

-

Human cancer cell lines (e.g., A549, K562)

-

Cell culture medium

-

Test compounds (fluorinated indazole amines)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the EC50 or IC50 values by plotting cell viability against compound concentration.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by fluorinated indazole amines.

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.

Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway.

Caption: Rho-associated Kinase (ROCK) Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and preclinical development of novel fluorinated indazole amine kinase inhibitors.

Caption: General workflow for kinase inhibitor discovery.

Conclusion

Fluorinated indazole amines represent a promising class of compounds with significant potential in the development of targeted cancer therapies. Their ability to potently and selectively inhibit key kinases involved in tumor growth and proliferation, such as FGFR, VEGFR, and ROCK, underscores their therapeutic value. The strategic incorporation of fluorine atoms has been shown to enhance their pharmacological profiles, leading to improved efficacy and bioavailability. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of this important class of molecules from the laboratory to the clinic. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in realizing the full therapeutic potential of fluorinated indazole amines.

References

- 1. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Initial Biological Screening of 6-Fluoro-1H-indazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed initial biological screening cascade for the novel compound 6-Fluoro-1H-indazol-4-amine. While, as of this publication, specific biological data for this compound is not extensively available in peer-reviewed literature, this document provides a comprehensive framework for its initial evaluation. This guide is based on the well-documented biological activities of structurally related indazole derivatives, which are prominent scaffolds in medicinal chemistry, particularly in oncology.[1][2][3] The proposed screening includes in-vitro anti-proliferative assays against a panel of human cancer cell lines and a focused kinase inhibition assay. Detailed experimental protocols for these assays are provided, along with templates for data presentation and visualizations of key cellular signaling pathways and experimental workflows to guide researchers in their investigation of this compound.

Introduction

The indazole moiety is a privileged scaffold in drug discovery, with numerous derivatives approved as therapeutic agents or currently in clinical trials, particularly for the treatment of cancer.[1][2] These compounds are known to exhibit a wide range of biological activities, often by acting as inhibitors of protein kinases that are critical for tumor growth and survival.[1][3][4] The introduction of a fluorine atom, as in this compound, can significantly modulate the physicochemical and pharmacological properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and overall therapeutic profile.[5]

Given the therapeutic precedent of the indazole class, a systematic initial biological screening of this compound is warranted to elucidate its potential as a novel drug candidate. This guide proposes a two-stage initial screening approach:

-

Primary Screening: Evaluation of the compound's anti-proliferative activity across a panel of human cancer cell lines to identify potential cytotoxic or cytostatic effects.

-

Secondary Screening: A focused in-vitro kinase inhibition assay to explore a likely mechanism of action, given the prevalence of kinase inhibition among bioactive indazole derivatives.

Proposed Initial Biological Screening

Primary Screening: In-Vitro Anti-proliferative Activity

The initial assessment of this compound's biological activity should involve evaluating its effect on the proliferation of various human cancer cell lines. This can be effectively achieved using colorimetric assays such as the MTT or Sulforhodamine B (SRB) assays, which measure cell viability and/or cell density.[6]

Table 1: Hypothetical Anti-proliferative Activity of this compound in Human Cancer Cell Lines (IC50 in µM)

| Cell Line | Cancer Type | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 | 0.8 |

| HCT116 | Colon Cancer | 9.8 | 0.5 |

| A549 | Lung Cancer | 22.5 | 1.2 |

| K562 | Leukemia | 12.1 | 0.4 |

| PC-3 | Prostate Cancer | 18.7 | 1.0 |

Secondary Screening: In-Vitro Kinase Inhibition Assay

Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][3][4] Therefore, a logical next step is to screen this compound against a panel of relevant kinases. A luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction, is a common and reliable method for this purpose.[7]

Table 2: Hypothetical Kinase Inhibition Profile of this compound (IC50 in nM)

| Kinase Target | IC50 (nM) of this compound | Positive Control (e.g., Staurosporine) IC50 (nM) |

| PLK4 | 85 | 5 |

| VEGFR2 | 250 | 10 |

| FGFR1 | >10,000 | 20 |

| JAK2 | 1,500 | 15 |

| CDK2 | >10,000 | 8 |

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6][8][9]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with slow-running tap water and allow to air-dry.[8][9]

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9]

-

Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Shake for 10 minutes to solubilize the protein-bound dye.[8]

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[8][9]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a dose-response curve.

In-Vitro Luminescence-Based Kinase Assay

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[7]

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Kinase Reaction Setup: In a 96-well plate, add the test compound, the kinase of interest, and its specific substrate peptide.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[7]

-

ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced. This is typically a two-step process: first, remaining ATP is depleted, and then the ADP is converted to ATP, which drives a luciferase-luciferin reaction.

-

Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Visualizations

Experimental Workflows

Caption: Proposed experimental workflow for the initial biological screening of this compound.

Signaling Pathway of a Potential Target: PLK4

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to cancer.[10][11] Many indazole derivatives have been investigated as PLK4 inhibitors.[1][10]

Caption: Simplified signaling pathway of PLK4 and the hypothetical inhibitory action of this compound.

Conclusion

This technical guide provides a robust framework for the initial biological evaluation of this compound. By leveraging the established knowledge of the indazole scaffold's bioactivity and employing standardized in-vitro assays, researchers can efficiently assess the anti-proliferative and potential kinase inhibitory properties of this novel compound. The detailed protocols and data presentation templates are designed to facilitate the generation of reproducible and comparable results, which are crucial for making informed decisions in the early stages of drug discovery. The insights gained from this proposed screening cascade will be instrumental in determining the therapeutic potential of this compound and guiding its further development.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. SRB assay for measuring target cell killing [protocols.io]

- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 6-Fluoro-4-Aminoindazoles in Oncology: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Within this privileged structure, the 6-fluoro-4-aminoindazole core is gaining traction as a promising pharmacophore, particularly in the development of novel kinase inhibitors for cancer therapy. The strategic placement of a fluorine atom at the 6-position and an amino group at the 4-position can significantly influence the molecule's physicochemical properties, target binding affinity, and metabolic stability. This technical guide provides a comprehensive review of the available literature on 6-fluoro-4-aminoindazoles and closely related analogues, focusing on their synthesis, biological activities, and the signaling pathways they modulate.

Synthesis of the 6-Aminoindazole Core

The synthesis of the 6-aminoindazole core, a crucial precursor to 6-fluoro-4-aminoindazole derivatives, typically commences with a commercially available nitro-substituted indazole. A common and efficient method involves the reduction of a nitro group to an amine.

Representative Experimental Protocol: Synthesis of 6-Amino-1H-indazole from 6-Nitro-1H-indazole

A solution of 6-nitro-1H-indazole (1 equivalent) in a suitable solvent such as methanol or ethanol is treated with a reducing agent. A widely used method is catalytic hydrogenation, where a catalyst like 10% palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere, often at atmospheric pressure, and stirred at room temperature for several hours or until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield 6-amino-1H-indazole. This product can then be carried forward for further derivatization.

Biological Activity and Therapeutic Targets

Derivatives of the 6-aminoindazole scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling kinases and enzymes involved in tumor progression and immune evasion.

Kinase Inhibition

The 6-aminoindazole core has been identified as a valuable scaffold for the development of inhibitors targeting various protein kinases implicated in cancer. While specific data for 6-fluoro-4-aminoindazole derivatives is limited, studies on closely related 6-substituted aminoindazoles provide valuable insights into their potential targets and efficacy.

One study on N-substituted 6-aminoindazoles revealed potent anti-proliferative activity against several cancer cell lines.[1] Notably, the presence of a fluorine atom on the substituent, as in N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to be important for its cytotoxic potency.[1] This suggests that the incorporation of fluorine at the 6-position of the indazole ring itself could be a promising strategy for enhancing biological activity.

Table 1: Anti-proliferative Activity of Representative 6-Substituted Aminoindazole Derivatives [1]

| Compound | R1 | R2 | Cell Line | IC50 (µM) |

| 34 | H | Benzyl | HCT116 | 7.5 ± 2.1 |

| 35 | H | 3-Pyridylmethyl | HCT116 | 2.8 ± 0.5 |

| 36 | CH3 | 4-Fluorobenzyl | HCT116 | 0.4 ± 0.3 |

| 37 | H | 3-Fluorobenzyl | HCT116 | 1.1 ± 0.2 |

| 29 | H | Benzyl | A549 | > 20 |

| 30 | H | 4-Fluorobenzyl | A549 | 10.0 ± 2.5 |

| 36 | CH3 | 4-Fluorobenzyl | A549 | 0.7 ± 0.1 |

| 37 | H | 3-Fluorobenzyl | A549 | 1.5 ± 0.3 |

Data extracted from a study on 6-substituted aminoindazoles, which are structurally related to the 6-fluoro-4-aminoindazole core.[1]

IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical mediator of immune suppression in the tumor microenvironment. A series of 6-substituted aminoindazole derivatives were designed and evaluated as IDO1 inhibitors.[1] The study highlighted that compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) not only exhibited potent anti-proliferative activity but also significantly suppressed IDO1 protein expression in human colorectal cancer cells (HCT116).[1]

Signaling Pathways

The anticancer effects of 6-aminoindazole derivatives are often attributed to their modulation of specific signaling pathways crucial for cancer cell survival, proliferation, and immune evasion.

IDO1 Signaling Pathway in Cancer

The inhibition of IDO1 by 6-aminoindazole derivatives can disrupt the immunosuppressive tumor microenvironment. IDO1 catalyzes the conversion of tryptophan to kynurenine, leading to tryptophan depletion and the accumulation of kynurenine. This has two major consequences for anti-tumor immunity: T-cell starvation due to lack of the essential amino acid tryptophan, and the induction of regulatory T cells (Tregs) by kynurenine, which further dampens the immune response. By inhibiting IDO1, these compounds can restore T-cell function and enhance the body's natural ability to fight cancer.

Caption: Inhibition of the IDO1 pathway by 6-fluoro-4-aminoindazole derivatives.

FGFR4 Signaling Pathway in Cancer

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the proliferation and survival of cancer cells, particularly in hepatocellular carcinoma. Inhibitors targeting the FGFR signaling pathway are of significant interest in cancer drug development. While direct evidence for 6-fluoro-4-aminoindazoles targeting FGFR4 is yet to be established, the indazole scaffold is a common feature in many kinase inhibitors, including those targeting FGFRs.

References

Methodological & Application

Application Notes and Protocols: 6-Fluoro-1H-indazol-4-amine as a Versatile Building Block for Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core of numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions with the kinase hinge region. The strategic incorporation of a fluorine atom at the 6-position and an amino group at the 4-position of the 1H-indazole core, as seen in 6-Fluoro-1H-indazol-4-amine, offers a versatile platform for the synthesis of next-generation kinase inhibitors. The fluorine substitution can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties, while the 4-amino group provides a convenient handle for a variety of chemical modifications to explore structure-activity relationships (SAR) and optimize potency and selectivity against a range of kinase targets.

This document provides detailed application notes, experimental protocols, and data presentation guidelines for utilizing this compound in the discovery and development of novel kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.

Rationale for Use in Kinase Inhibitor Synthesis

The this compound scaffold is an attractive starting point for kinase inhibitor design for several key reasons:

-

Hinge-Binding Mimic: The 1H-indazole core effectively mimics the adenine region of ATP, allowing it to bind to the hinge region of the kinase active site through hydrogen bonding interactions.

-

Vector for SAR Exploration: The 4-amino group serves as a versatile point for chemical elaboration. It can be readily functionalized using various synthetic methodologies, such as amide bond formation, urea formation, and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), to introduce a wide array of substituents that can probe different regions of the ATP-binding pocket.

-

Improved Pharmacokinetic Properties: The presence of a fluorine atom at the 6-position can significantly influence the compound's properties. Fluorine substitution is known to often increase metabolic stability by blocking potential sites of metabolism, enhance binding affinity through favorable electronic interactions, and improve cell permeability.

-

Proven Scaffold in Kinase Inhibition: The broader indazole scaffold is a well-established and validated core structure in numerous clinically approved and investigational kinase inhibitors, demonstrating its utility and potential for generating successful drug candidates. For instance, the presence of a fluorine substitution at the 6-position of a 1H-indazol-3-amine scaffold has been shown to improve enzymatic activity and cellular potency against Fibroblast Growth Factor Receptors (FGFRs).[1]

Key Kinase Targets and Signaling Pathways

Derivatives of this compound are anticipated to be effective inhibitors of several important kinase families implicated in oncology and other therapeutic areas. These include, but are not limited to:

-

Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that, when aberrantly activated, can drive cell proliferation, survival, and angiogenesis in various cancers.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

-

Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation. Its dysregulation is linked to tumorigenesis.

The following diagrams illustrate the signaling pathways of these key kinase targets.

Caption: FGFR Signaling Pathway and Point of Inhibition.

References

Application Notes and Protocols for the Synthetic Utilization of 6-Fluoro-1H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction